molecular formula C12H20O4 B091571 Dibutyl fumarate CAS No. 105-75-9

Dibutyl fumarate

Cat. No. B091571
CAS RN: 105-75-9
M. Wt: 228.28 g/mol
InChI Key: JBSLOWBPDRZSMB-BQYQJAHWSA-N
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Description

Dibutyl Fumarate is a transisomer of Di-Bu maleate (DBM), which is widely used as a plasticizer for industrial applications . Dibutyl fumarate is used as an internal plasticizer in PVC and other polymers .


Synthesis Analysis

Dibutyl fumarate can be synthesized from fumaric acid and n-butanol using concentrated sulfuric acid as a catalyst . The optimal reaction condition involves maintaining the temperature between 80-85°C for 16-18 hours .


Molecular Structure Analysis

The molecular formula of Dibutyl fumarate is C12H20O4 .


Chemical Reactions Analysis

While specific chemical reactions involving Dibutyl fumarate are not detailed in the search results, it’s known that fumarates can react with various substances. For instance, they can react with oxidizing materials .


Physical And Chemical Properties Analysis

Dibutyl fumarate is a clear, colorless liquid . It has a molecular weight of 228.28 g/mol . It’s insoluble in water but soluble in acetone, chloroform, and many organic solvents .

Scientific Research Applications

Plasticizer

DBF is widely used as a plasticizer . Plasticizers are substances added to materials to increase their plasticity, flexibility, and toughness. They are often used in the production of plastics, especially PVC, to make them flexible and pliable.

Raw Material for Surfactants

DBF serves as a raw material in the production of surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They are key ingredients in many cleaning and detergent products.

Raw Material for Coatings

DBF is also used as a raw material in the production of coatings . Coatings are applied to the surface of an object, usually referred to as the substrate, in order to protect it, add aesthetic value, or provide specific functional attributes.

Adjuvant for Contact Hypersensitivity

DBF has been shown to have an adjuvant effect on fluorescein isothiocyanate (FITC)-induced contact hypersensitivity (CHS) in mouse models . An adjuvant is a substance that enhances the body’s immune response to an antigen. In this case, DBF enhances the skin’s immune response to FITC, a fluorescent dye used in biological research.

Dermatitis Aggravator

DBF has been reported to cause dermatitis in humans . Dermatitis is a general term that describes inflammation of the skin. DBF can aggravate contact dermatitis through a skin sensitization process .

Industrial Applications

DBF is a colorless, clear, and oily liquid used for various industrial applications . It is a butyl alcohol ester of di-carboxylic acid that represents a part of the DBP structure, while di-n-butyl fumarate (DBF) is a trans isomer of DBM .

Safety and Hazards

Dibutyl fumarate is mildly toxic by ingestion and skin contact . It’s an eye, skin, and mucous membrane irritant . It’s combustible when exposed to heat or flame and can react with oxidizing materials . To fight fire, use foam, CO2, or dry chemical .

Future Directions

The global Dibutyl Fumarate Market is anticipated to rise at a considerable rate during the forecast period, between 2024 and 2032 . The implementation of new technologies and innovative solutions will drive the market’s revenue generation and increase its market share by 2032 .

Mechanism of Action

Target of Action

Dibutyl fumarate, similar to its relative compound dimethyl fumarate, is believed to target the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . This pathway is activated in response to oxidative stress . The compound also affects lymphocyte subsets , particularly within the pro-inflammatory T-helper Th1 and Th17 subsets .

Mode of Action

Dibutyl fumarate interacts with its targets, leading to a shift towards more anti-inflammatory Th2 and regulatory subsets . It also promotes glycolysis and diminishes cell respiration in endothelial cells, which could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH .

Biochemical Pathways

The compound affects various biochemical pathways. It is thought to involve dibutyl fumarate degradation to its active metabolite monomethyl fumarate (MMF), then MMF up-regulates the Nrf2 pathway . This pathway is crucial for cellular defense against oxidative stress .

Pharmacokinetics

It is known that after oral intake, dimethyl fumarate, a related compound, is mostly hydrolyzed to monomethyl fumarate (mmf) in the small intestine . It is believed that both the parent compound and its primary metabolite are responsible for its therapeutic effect .

Result of Action

The result of dibutyl fumarate’s action is a shift in the immune system towards a healthier state . CD8+ T-cells are the most profoundly affected, but reduction also occurs in the CD4+ population .

Action Environment

The action of dibutyl fumarate can be influenced by environmental factors. For instance, it is used as a raw material of surfactant and coating . It is also used as a plasticizer . It should be handled carefully to avoid release to the environment .

properties

IUPAC Name

dibutyl (E)-but-2-enedioate
Source PubChem
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InChI

InChI=1S/C12H20O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7+
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InChI Key

JBSLOWBPDRZSMB-BQYQJAHWSA-N
Source PubChem
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Canonical SMILES

CCCCOC(=O)C=CC(=O)OCCCC
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C=C/C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H20O4
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DSSTOX Substance ID

DTXSID7021865
Record name Dibutyl (2E)-but-2-enedioate
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Molecular Weight

228.28 g/mol
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Physical Description

Clear nearly colorless liquid; [Acros Organics MSDS]
Record name Dibutyl fumarate
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Product Name

Dibutyl fumarate

CAS RN

105-75-9, 82807-35-0
Record name Dibutyl fumarate
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Record name Dibutyl fumarate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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